2,6-dichloro-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
2,6-DICHLORO-N-(4-PYRIDYLMETHYL)BENZAMIDE is a chemical compound known for its applications in various scientific fields. It is characterized by its molecular formula C14H8Cl3F3N2O and a molecular weight of 383.58 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DICHLORO-N-(4-PYRIDYLMETHYL)BENZAMIDE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-pyridylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-DICHLORO-N-(4-PYRIDYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides .
Scientific Research Applications
2,6-DICHLORO-N-(4-PYRIDYLMETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The precise mechanism of action of 2,6-DICHLORO-N-(4-PYRIDYLMETHYL)BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets in cells, affecting various biochemical pathways. For instance, it may interfere with the function of spectrin-like proteins in the cytoskeleton, leading to disruptions in cell structure and function .
Comparison with Similar Compounds
Fluopicolide: Another compound with a similar structure, used as a fungicide in agriculture.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Shares structural similarities and is used in different chemical applications.
Uniqueness: 2,6-DICHLORO-N-(4-PYRIDYLMETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10Cl2N2O |
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Molecular Weight |
281.13 g/mol |
IUPAC Name |
2,6-dichloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(15)12(10)13(18)17-8-9-4-6-16-7-5-9/h1-7H,8H2,(H,17,18) |
InChI Key |
AWGCPCAOWIBXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=NC=C2)Cl |
Origin of Product |
United States |
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